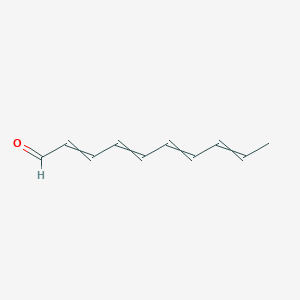
Decatetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its yellow crystalline solid form and is primarily used in organic synthesis . This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decatetraenal can be synthesized through various organic reactions, including aldol condensation. This reaction involves the combination of smaller aldehydes or ketones in the presence of a base to form a larger aldehyde with conjugated double bonds . The reaction conditions typically include a basic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful selection of raw materials and optimization of reaction conditions to maximize yield and purity. The compound is often stored in amber vials at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Decatetraenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Decatetraenoic acid.
Reduction: Decatetraenol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Decatetraenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.
Comparison with Similar Compounds
Similar Compounds
Hexadienal: A shorter-chain aldehyde with similar conjugated double bonds.
Octatrienal: Another aldehyde with a similar structure but fewer double bonds.
Uniqueness of Decatetraenal
This compound is unique due to its longer chain length and the presence of multiple conjugated double bonds, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
deca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3 |
InChI Key |
ADCGETJXLJQTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















